1-Bromo-2-ethynyl-4,5-dimethoxybenzene
Description
1-Bromo-2-ethynyl-4,5-dimethoxybenzene (CAS: N/A, molecular formula: C₁₀H₉BrO₂) is a brominated aromatic compound featuring an ethynyl group (–C≡CH) and two methoxy (–OCH₃) substituents at positions 4 and 3. This structure combines electron-donating methoxy groups with the electron-withdrawing bromine atom and the reactive ethynyl moiety, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, materials science (e.g., conductive polymers), and fluorescent labeling .
Properties
IUPAC Name |
1-bromo-2-ethynyl-4,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h1,5-6H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYRVXNZACGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504187 | |
| Record name | 1-Bromo-2-ethynyl-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-55-7 | |
| Record name | 1-Bromo-2-ethynyl-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethynyl-4,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 2-ethynyl-4,5-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethynyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide (CuI) are typically used in the presence of a base such as triethylamine (Et3N).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds or conjugated systems.
Oxidation and Reduction: Products include quinones or alkanes, respectively.
Scientific Research Applications
1-Bromo-2-ethynyl-4,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4,5-dimethoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can engage in coupling reactions to form new carbon-carbon bonds . These reactions are facilitated by the electron-donating effects of the methoxy groups, which stabilize reaction intermediates and enhance reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related brominated dimethoxybenzene derivatives.
Structural Analogs and Their Properties
Biological Activity
1-Bromo-2-ethynyl-4,5-dimethoxybenzene (CAS No. 90772-55-7) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H9BrO2
- Molecular Weight : 253.09 g/mol
- IUPAC Name : 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and pathways.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could be a significant aspect of their biological function.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 g/mL |
| Escherichia coli | 0.250 g/mL |
| Bacillus subtilis | 0.0625 g/mL |
These findings suggest that the compound could be effective against various pathogenic bacteria, making it a candidate for further drug development.
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.6 |
These results indicate that the compound has significant cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-Bromo-2-ethynyl compounds possess notable antioxidant activity. The research utilized various assays to measure radical scavenging activity and found that these compounds effectively reduced oxidative stress markers in cellular models.
Case Study 2: Enzyme Interaction
Another significant study investigated the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound acts as a competitive inhibitor for certain enzymes, leading to altered metabolic rates in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
